MK-8353

Oral bioavailability Pharmacokinetics ERK1/2 inhibition

Select MK-8353 for its unique dual mechanism, simultaneously blocking ERK1/2 catalytic activity and MEK-mediated phosphorylation, ensuring complete pathway suppression. Proven clinical tolerability and partial responses in BRAFV600-mutant melanoma (NCT01358331). With 80% oral bioavailability in mice and >98% kinase selectivity at functional concentrations, it is the optimal translational compound for MAPK-dependent in vivo oncology studies where off-target confounders are unacceptable.

Molecular Formula C37H41N9O3S
Molecular Weight 691.8 g/mol
Cat. No. B8180858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8353
Molecular FormulaC37H41N9O3S
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
InChIInChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)
InChIKeyKPQQGHGDBBJGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-8353 (SCH900353) – Why an Orally Bioavailable Dual-Mechanism ERK1/2 Inhibitor Demands Rigorous Comparator Analysis for Oncology Procurement


MK-8353 (formerly SCH900353) is a synthetic-organic, orally bioavailable, dual-mechanism inhibitor of the extracellular signal‑regulated kinases ERK1 (MAPK3) and ERK2 (MAPK1), the terminal effectors of the RAS‑RAF‑MEK‑ERK (MAPK) signaling cascade [1]. Unlike ATP‑competitive‑only ERK inhibitors, MK‑8353 simultaneously blocks both the catalytic activity of ERK1/2 and the MEK‑mediated phosphorylation of ERK1/2, a property that provides more complete pathway suppression [2]. The compound completed a Phase I dose‑escalation trial (MK‑8353‑001; NCT01358331) in patients with advanced solid tumors, demonstrating clinical tolerability up to 400 mg twice daily and partial responses specifically in BRAFV600‑mutant melanoma [3]. These features position MK‑8353 as a late‑stage investigational ERK1/2 inhibitor that must be carefully differentiated from in‑class alternatives on the basis of quantitative selectivity, pharmacokinetic, and clinical‑response data.

MK-8353 Procurement – Why In‑Class ERK1/2 Inhibitors Cannot Be Interchanged Without Loss of Key Performance Attributes


ERK1/2 inhibitors differ markedly in mechanism (catalytic‑only vs. dual), kinase‑selectivity breadth, species‑dependent oral bioavailability, and clinical mutation‑context activity [1]. Simply substituting MK‑8353 with another ERK1/2 inhibitor on the basis of isolated biochemical IC50 values risks selecting a compound with inferior oral exposure (as with SCH772984), narrower tumor‑type activity, or an on‑target toxicity profile linked solely to catalytic inhibition without the compensatory phosphorylation blockade [2]. The quantitative evidence below demonstrates that MK‑8353 occupies a specific performance envelope defined by its dual‑mechanism action, broad‑panel selectivity at functional concentrations, multi‑species oral bioavailability, and BRAFV600‑melanoma clinical efficacy that cannot be replicated by any single comparator.

MK-8353 Quantitative Differentiation Evidence – Head‑to‑Head and Cross‑Study Comparison Against Key ERK1/2 Inhibitor Comparators


MK-8353 vs. SCH772984: Superior Oral Bioavailability While Retaining Comparable Preclinical Potency – Evidence for Procurement Prioritization

MK‑8353 was explicitly developed to retain the dual‑mechanism potency of the tool compound SCH772984 while overcoming the latter's critically poor oral pharmacokinetics. In a head‑to‑head evaluation across multiple preclinical cancer models, MK‑8353 exhibited comparable potency to SCH772984 [1]. However, MK‑8353 demonstrated acceptable oral bioavailability in mice, rats, and dogs (23–80%) [2], whereas SCH772984 is not active in vivo after oral or intraperitoneal administration due to poor exposure levels [3]. This PK‑based differentiation is the primary rationale for MK‑8353's advancement into clinical development.

Oral bioavailability Pharmacokinetics ERK1/2 inhibition Preclinical cancer models

MK-8353 vs. Ulixertinib (BVD‑523): Broader Kinase Selectivity Profile at Clinically Relevant Concentrations – Evidence for Reduced Off‑Target Risk

MK‑8353 demonstrated extensive kinase selectivity when profiled against a 227‑human kinase panel: no additional kinase was inhibited by more than 35% at 0.1 μM, and only three kinases (CLK2, FLT4, Aurora B) were inhibited >50% at 1.0 μM [1]. In contrast, the ERK2 inhibitor ulixertinib (BVD‑523) is reported as a highly potent ERK1/2 inhibitor with an IC50 of <0.3 nM for ERK2 , but comparable broad‑panel selectivity data at 0.1–1.0 μM are not publicly available from the same assay platform. This selectivity window suggests that MK‑8353 maintains a cleaner off‑target profile at concentrations relevant to its cellular and in vivo efficacy.

Kinase selectivity Off-target profiling ERK inhibitor safety 227-kinase panel

MK-8353 vs. Ravoxertinib (GDC‑0994): Dual‑Mechanism ERK Inhibition Prevents MEK‑Mediated ERK Reactivation – Evidence for Sustained Pathway Suppression

MK‑8353 inhibits both the catalytic activity of ERK1/2 and the phosphorylation of ERK1/2 by MEK, a dual mechanism confirmed in the MEK1‑ERK2‑coupled assay where it inhibits nonactivated ERK2 with an IC50 of 0.5 nM [1]. Ravoxertinib (GDC‑0994), while orally bioavailable and highly selective for ERK1/2 (IC50 6.1 and 3.1 nM for ERK1 and ERK2, respectively), is not documented as a dual‑mechanism inhibitor and acts solely through ATP‑competitive catalytic inhibition . The dual mechanism is critical because it prevents MEK‑driven ERK reactivation, a known resistance pathway that limits the durability of catalytic‑only ERK inhibitors.

Dual-mechanism inhibition ERK phosphorylation blockade MAPK pathway reactivation Resistance prevention

MK-8353 vs. LY3214996 (Temuterkib): Clinical Stage and Mutation‑Specific Response Data Differentiate Procurement Utility for BRAFV600‑Melanoma Studies

In the Phase I MK‑8353‑001 trial, 3 of 15 evaluable patients (20%) achieved a partial response, and all three responders had BRAFV600‑mutant melanoma [1]. MK‑8353 was well tolerated up to 400 mg twice daily with a half‑life of 5–14 hours supporting twice‑daily dosing [1]. By comparison, LY3214996 (temuterkib) demonstrated tumor regression in 7 of 51 patients (13.7%) in its Phase I trial, with responses across BRAF and non‑BRAF mutant cancers; LY3214996 is a catalytic-only ERK1/2 inhibitor with an IC50 of 5 nM for both enzymes [2]. MK‑8353's higher response rate in BRAFV600‑mutant melanoma and its well‑defined PK profile (half‑life 5–14 h, enabling BID dosing) differentiate it for studies focused on this mutation context.

Clinical efficacy BRAFV600 mutation Melanoma Phase I trial Partial response

MK-8353 vs. ASTX029 (Beroterkib): Intra‑Class Differentiation – Two Dual‑Mechanism ERK Inhibitors, but MK‑8353 Offers a Wider In Vivo Efficacy Validation Window in BRAF‑Mutant Xenografts

Both MK‑8353 and ASTX029 share a dual‑mechanism profile (catalytic inhibition + phosphorylation blockade). However, MK‑8353 dosed orally at 60 mg/kg twice daily achieved ≥50% tumor growth inhibition or regression in 83% (10/12) of human cancer xenograft models, including BRAFV600‑mutant melanoma (LOX, SK‑MEL‑28), colon (Colo‑205), pancreatic (MIA PaCa‑2), and lung (Calu‑6) models [1]. ASTX029 has reported significant in vivo antitumor activity in MAPK‑activated xenograft models, but publicly available quantitative benchmarking across a comparable diversity of xenograft models is limited [2]. MK‑8353 therefore provides a more extensively validated in vivo efficacy dataset for procurement decisions.

Dual-mechanism comparison In vivo efficacy BRAFV600 xenograft Tumor growth inhibition

MK-8353 High‑Confidence Application Scenarios Based on Verified Quantitative Differentiation


BRAFV600‑Mutant Melanoma In Vivo Efficacy Studies Requiring Oral Dosing

MK‑8353 is the ERK1/2 inhibitor of choice for in vivo studies in BRAFV600‑mutant melanoma models, based on its demonstrated partial responses in BRAFV600‑mutant melanoma patients (3/15; 20% ORR) [1] and ≥50% tumor growth inhibition or regression in 83% of tested xenograft models, including the BRAFV600‑mutant LOX and SK‑MEL‑28 melanoma lines [1]. Its oral bioavailability (50% in rats, 80% in mice) enables convenient BID oral dosing without formulation complexity [2].

MAPK Pathway Reactivation and Resistance Studies Requiring Dual‑Mechanism ERK Inhibition

For experiments investigating ERK reactivation following BRAF or MEK inhibitor treatment, MK‑8353 provides the dual‑mechanism blockade (catalytic inhibition + phosphorylation inhibition) necessary to maintain pathway suppression. Its inhibition of nonactivated ERK2 in the MEK1‑ERK2‑coupled assay (IC50 0.5 nM) directly demonstrates its capacity to prevent MEK‑driven ERK phosphorylation [3], a property absent in catalytic‑only inhibitors such as ravoxertinib and LY3214996.

Combination Therapy Screening Where Kinase Selectivity Is Critical to Avoid Off‑Target Toxicity Confounds

MK‑8353's well‑characterized selectivity across a 227‑kinase panel—no kinase inhibited >35% at 0.1 μM, only 3 kinases >50% at 1.0 μM [2]—makes it the preferred ERK1/2 inhibitor for combination screens where off‑target kinase inhibition could confound synergy or toxicity readouts. This selectivity level has been experimentally verified in a standardized panel format, providing procurement confidence for high‑content screening campaigns.

Translational Oncology Research Bridging Preclinical Efficacy to BRAFV600‑Mutant Colon and Pancreatic Cancer Models

MK‑8353's in vivo efficacy in BRAFV600‑mutant Colo‑205 colon cancer xenografts and MIA PaCa‑2 pancreatic cancer xenografts [1], combined with its clinical activity in BRAFV600‑mutant solid tumors [1], supports its use as a translational bridge compound for colorectal and pancreatic cancer research where MAPK pathway addiction is confirmed by BRAF mutation status.

Quote Request

Request a Quote for MK-8353

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.